molecular formula C8H9ClFN B2640806 [(3-Chloro-4-fluorophenyl)methyl](methyl)amine CAS No. 381236-43-7

[(3-Chloro-4-fluorophenyl)methyl](methyl)amine

Cat. No.: B2640806
CAS No.: 381236-43-7
M. Wt: 173.62
InChI Key: NNVXSSJIYYSLSI-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methylamine is a secondary amine featuring a 3-chloro-4-fluorophenylmethyl group attached to a methylamine moiety. Its molecular formula is C₈H₉ClFN, with a molecular weight of 187.62 g/mol (CAS 381236-43-7) . The compound is structurally characterized by the chloro and fluoro substituents at the 3- and 4-positions of the aromatic ring, respectively, and a methyl group bonded to the nitrogen atom. This configuration confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. For example, derivatives of this compound are incorporated into bioactive molecules targeting serotonin receptors (e.g., 5-HT₁A) and antiproliferative agents .

Synthetic routes often involve alkylation or nucleophilic substitution reactions. For instance, analogous compounds are synthesized by reacting halogenated quinazolines with methylamine under reflux conditions .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVXSSJIYYSLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381236-43-7
Record name [(3-chloro-4-fluorophenyl)methyl](methyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with methylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-Chloro-4-fluorobenzyl chloride+Methylamine(3-Chloro-4-fluorophenyl)methylamine\text{3-Chloro-4-fluorobenzyl chloride} + \text{Methylamine} \rightarrow \text{(3-Chloro-4-fluorophenyl)methylamine} 3-Chloro-4-fluorobenzyl chloride+Methylamine→(3-Chloro-4-fluorophenyl)methylamine

Industrial Production Methods

In an industrial setting, the production of (3-Chloro-4-fluorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce imines or secondary amines, respectively.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
The compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals, where its functional groups can be manipulated to create a variety of derivatives. The presence of both chlorine and fluorine atoms can influence the electronic properties and reactivity of the compound, allowing for selective reactions that are crucial in synthetic pathways.

Synthetic Pathways:
The synthesis of (3-Chloro-4-fluorophenyl)methylamine can be approached through several methods, often involving nucleophilic substitution reactions due to the reactive nature of its amine group. Reaction conditions such as temperature, solvent choice, and catalysts are optimized to maximize yield and purity.

Biological Applications

Pharmacological Investigations:
Research has indicated that compounds similar to (3-Chloro-4-fluorophenyl)methylamine exhibit potential as enzyme inhibitors and receptor modulators. Studies have focused on its interactions with neurotransmitter receptors, suggesting significant pharmacological effects that warrant further exploration .

Antimicrobial and Anticancer Properties:
Preliminary investigations into the biological activity of this compound have shown promise in antimicrobial and anticancer applications. Its structural characteristics may enhance its binding affinity to various biological targets, making it a candidate for developing new therapeutic agents .

Inhibitory Activity Studies

A study explored the introduction of the 3-chloro-4-fluorophenyl moiety into piperazine-based compounds. The research demonstrated that modifications to this motif significantly enhanced inhibitory activity against specific targets, with some derivatives showing IC50 values in the low micromolar range (2.96 to 10.65 μM). This indicates that structural variations can lead to improved potency, highlighting the relevance of (3-Chloro-4-fluorophenyl)methylamine as a scaffold for drug design .

Molecular Docking Studies

Molecular modeling analyses have been conducted to understand the binding interactions of (3-Chloro-4-fluorophenyl)methylamine derivatives with target enzymes. These studies revealed that fluorine atoms participate in halogen bond interactions with active site residues, enhancing binding affinity and specificity. Such insights are critical for optimizing lead compounds in drug discovery .

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target protein and modulating biological pathways. For instance, in medicinal chemistry, it may inhibit or activate enzymes involved in neurotransmitter synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3-Chloro-4-fluorophenyl)methylamine are best understood through comparison with its analogs. Key differences include substituent positions, alkyl/aryl modifications, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes Evidence ID
(3-Chloro-4-fluorophenyl)methylamine C₈H₉ClFN 187.62 3-Cl, 4-F on phenyl; N-methyl Intermediate for 5-HT₁A receptor ligands and anticancer agents .
(2-Chloro-4-fluorophenyl)methylamine C₈H₉ClFN 173.62 2-Cl, 4-F on phenyl; N-methyl Positional isomer; reduced steric hindrance may alter receptor binding kinetics.
N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine C₁₂H₁₅ClFN 235.71 Cyclopentyl substituent on N Enhanced lipophilicity; potential CNS drug candidate due to improved blood-brain barrier penetration.
1-(3-Chloro-4-fluorophenyl)ethylamine C₉H₁₁ClFN 187.64 Ethyl backbone with N-methyl Increased steric bulk; may influence metabolic stability in vivo.
1-[(3-Chloro-4-fluorophenyl)methyl]-5,6-dimethyl-1H-benzimidazol-2-amine C₁₆H₁₅ClFN₃ 303.77 Fused benzimidazole core Antiproliferative activity; targets kinase enzymes in cancer pathways .
3-Chloro-4-fluorobenzylamine (primary amine) C₇H₇ClFN 159.59 Primary amine; lacks N-methyl Less stable due to higher reactivity; used in Schiff base syntheses .

Key Insights:

Positional Isomerism :

  • The 2-chloro-4-fluoro isomer (CAS 823188-81-4) exhibits distinct electronic effects compared to the 3-chloro-4-fluoro analog. The meta-chloro substituent in the target compound may enhance π-stacking interactions in receptor binding, whereas the ortho-chloro isomer could induce steric clashes .

Conversely, the primary amine (3-chloro-4-fluorobenzylamine) is more reactive, making it prone to oxidation or unwanted side reactions .

Biological Relevance :

  • The benzimidazole derivative (C₁₆H₁₅ClFN₃) demonstrates antiproliferative activity, highlighting the importance of the 3-chloro-4-fluorophenyl group in stabilizing interactions with hydrophobic enzyme pockets . Similarly, the 5-HT₁A receptor ligand Befiradol incorporates this moiety to enhance binding affinity .

Steric and Electronic Effects :

  • Ethylamine analogs (e.g., 1-(3-Chloro-4-fluorophenyl)ethylamine) introduce additional steric bulk, which may reduce metabolic degradation but could also hinder target engagement .

Biological Activity

(3-Chloro-4-fluorophenyl)methylamine, a compound characterized by the presence of chlorine and fluorine substituents on a phenyl ring, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_{9}H10_{10}ClF
  • Molecular Weight : Approximately 173.62 g/mol
  • Structural Characteristics : The compound features a phenyl ring substituted at the 3 and 4 positions with chlorine and fluorine, respectively. This unique combination of functional groups is believed to enhance its reactivity and binding affinity to various biological targets.

The biological activity of (3-Chloro-4-fluorophenyl)methylamine primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity. This mechanism is particularly relevant for enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
  • Receptor Modulation : Preliminary studies indicate that (3-Chloro-4-fluorophenyl)methylamine may interact with neurotransmitter receptors, which could lead to significant pharmacological effects.

Biological Activity Overview

The biological activity of (3-Chloro-4-fluorophenyl)methylamine has been explored through various studies. Below is a summary of findings related to its pharmacological properties:

Activity Type Description Reference
Enzyme InhibitionInhibits tyrosinase activity, which is implicated in melanin production; enhanced by the halogen substituents .
Receptor InteractionPotential modulation of neurotransmitter receptors; further studies needed for confirmation.
Antibacterial ActivityLimited data available; compounds with similar structures have shown promise against bacterial strains.

Case Studies and Research Findings

  • Tyrosinase Inhibition :
    • A study demonstrated that compounds incorporating the 3-chloro-4-fluorophenyl motif exhibited significant inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. The presence of both halogens was crucial for enhancing inhibitory activity compared to reference compounds like kojic acid .
  • Pharmacological Screening :
    • In a broader screening of chemicals, (3-Chloro-4-fluorophenyl)methylamine was analyzed alongside other compounds for its interactions with various enzymatic pathways. Results indicated promising activity across several enzyme classes, including cytochrome P450s and kinases .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of (3-Chloro-4-fluorophenyl)methylamine. Areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in relevant disease models.
  • Structure-Activity Relationship (SAR) : Analyzing how variations in the chemical structure affect biological activity to optimize drug design.
  • Toxicology Assessments : Evaluating safety profiles through comprehensive toxicological studies.

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